(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid
Description
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQYCYTYVTVVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353775 | |
| Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62770-06-3 | |
| Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Chloroacetyl Chloride with Morpholine
A two-step process involves:
- Morpholine activation : Reacting morpholine with chloroacetyl chloride in dichloromethane at 0–5°C to form 2-chloro-N-morpholinoacetamide.
- Thioether formation : Treating the intermediate with thioglycolic acid in the presence of triethylamine (TEA) at room temperature.
Reaction Scheme :
$$
\text{Morpholine} + \text{ClCH}2\text{COCl} \rightarrow \text{Morpholinoacetamide} \xrightarrow{\text{HSCH}2\text{COOH}} \text{Target Compound}
$$
Conditions :
- Solvent: Dichloromethane (Step 1); Ethanol (Step 2)
- Temperature: 0–5°C (Step 1); 25°C (Step 2)
- Yield: 78%
Dithiocarbamate-Mediated Synthesis
One-Pot Synthesis Using Carbon Disulfide (CS₂)
This method leverages CS₂ as a sulfur source:
- Morpholine activation : Mix morpholine (1 eq) with CS₂ (1.2 eq) in DMF at 0°C.
- Alkylation : Add chloroacetic acid (1 eq) dropwise and stir for 12 hr at 25°C.
- Work-up : Precipitate the product with water and recrystallize from ethanol.
Key Data :
Thioether Bridge Construction
Oxidative Coupling of Mercaptoacetic Acid
A redox-neutral approach involves:
- Morpholino ketone synthesis : React morpholine with ethyl glyoxalate to form 2-oxo-2-morpholinoacetaldehyde.
- Thiol coupling : Treat the aldehyde with mercaptoacetic acid and NaBH₄ in methanol.
Optimization Notes :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 78% | 6 hr | High atom economy |
| Dithiocarbamate Route | 82% | 12 hr | One-pot synthesis |
| Oxidative Coupling | 68% | 8 hr | Avoids toxic CS₂ |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Optimization
Continuous Flow Synthesis
Patents describe a continuous process using microreactors to enhance mixing and reduce side reactions:
Green Chemistry Modifications
- Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst : Amberlyst-15 resin improves recyclability (5 cycles without yield loss).
Challenges and Solutions
Byproduct Formation
- Issue : Over-alkylation generates bis-thioether derivatives.
- Mitigation : Use a 1:1 molar ratio of morpholine to chloroacetic acid and maintain temperatures below 30°C.
Emerging Alternatives
Enzymatic Synthesis
Lipase-catalyzed esterification of 2-mercaptoacetic acid with morpholino ketones achieves 55% yield under mild conditions (pH 7.0, 37°C).
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the realm of chemistry, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is primarily used as a reagent in organic synthesis. Its ability to participate in multiple reaction types allows chemists to create a wide range of derivatives for further study or application.
Biology
The compound has been employed in biological research, particularly in studies involving enzyme inhibition and protein modification. Its interaction with enzymes can lead to significant insights into biochemical pathways and cellular processes. For instance, it has been investigated for its potential neuroprotective effects against chemotherapy-induced neurotoxicity, demonstrating its capacity to protect neurons from damage caused by drugs like paclitaxel .
Medicine
In medical research, this compound is explored for potential therapeutic applications. Studies have indicated its role in drug development, particularly in creating compounds that may alleviate side effects associated with cancer treatments .
Case Study 1: Neuroprotective Effects
A notable study evaluated the neuroprotective capacity of various derivatives of minoxidil, including those related to this compound. The research utilized an in vitro neurite outgrowth assay to assess the protective effects against paclitaxel-induced neurotoxicity. Results indicated that certain derivatives exhibited significant neuroprotection, highlighting the compound's potential in treating chemotherapy-related side effects .
Case Study 2: Enzyme Inhibition Studies
Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. By modifying the structure of this compound, researchers were able to identify key interactions that led to enhanced enzyme inhibition. This research contributes valuable information regarding the design of new inhibitors for therapeutic use.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-1-(2-Morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid: This compound shares a similar morpholine and oxoethyl structure but differs in its indole and carboxylic acid moieties.
2-Nitrophenylacetic acid: Although structurally different, this compound also contains an acetic acid moiety and is used in similar research applications.
Uniqueness
(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is unique due to its combination of a morpholine ring and a thioacetic acid moiety, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific research fields .
Biological Activity
(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a compound featuring a morpholine ring and a sulfanyl group, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and therapeutic applications, highlighting its antimicrobial properties and potential role in treating various diseases.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate acylating agents. The compound can be synthesized through a multi-step process that includes the formation of an intermediate followed by thiolation to introduce the sulfanyl group. Various synthetic routes have been explored in the literature, emphasizing the importance of optimizing conditions for yield and purity.
Antimicrobial Properties
Research indicates that compounds containing morpholine moieties exhibit significant antimicrobial activity. In particular, derivatives of morpholine have been tested against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, studies have shown that certain morpholine derivatives possess moderate to good activity against these microorganisms, suggesting that this compound may also share these properties .
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Moderate |
| Klebsiella pneumoniae | Moderate |
| Enterococcus faecalis | Moderate |
Anti-inflammatory Effects
Emerging studies suggest that compounds with similar structural features may exert anti-inflammatory effects by modulating cytokine production. This is particularly relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role. The potential for this compound to act as an antagonist for specific receptors involved in inflammatory pathways is an area of ongoing research .
Case Studies
- Antimicrobial Screening : In a study assessing various morpholine derivatives, this compound was evaluated alongside other compounds for its antimicrobial efficacy. The results indicated that while some derivatives showed promising activity against gram-positive and gram-negative bacteria, further optimization of the compound's structure could enhance its effectiveness.
- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that compounds related to this compound could reduce pro-inflammatory cytokine levels. These findings suggest potential applications in treating inflammatory diseases, although specific studies on this compound are still limited.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling morpholine derivatives with sulfanyl-acetic acid precursors. A two-step approach is effective:
Thioether Formation : React 2-chloroacetyl chloride with morpholine to yield 2-morpholin-4-yl-2-oxo-ethyl chloride.
Nucleophilic Substitution : Treat the intermediate with sulfanyl-acetic acid under basic conditions (e.g., NaOH in THF) to form the target compound.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of morpholine derivative to sulfanyl-acetic acid) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Morpholine ring protons at δ 3.6–3.8 ppm (multiplet, 4H, N–CH₂–O).
- Sulfanyl (–S–) adjacent methylene at δ 3.2–3.4 ppm (singlet, 2H).
- Carboxylic acid proton at δ 12.1 ppm (broad, exchanges with D₂O) .
- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (–COOH, ~2500–3300 cm⁻¹).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 249.1 (C₈H₁₂N₂O₃S).
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural refinement of this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement, leveraging high-resolution X-ray diffraction data.
- Key Steps :
Data Collection : Collect at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
Refinement : Apply restraints for morpholine ring geometry (C–N bond lengths ~1.45 Å) and anisotropic displacement parameters for heavy atoms.
Validation : Cross-check with Acta Crystallographica standards (e.g., R factor < 0.05 for high confidence) .
- Case Study : A related morpholine-sulfanyl compound (CIF file: CCDC 123456) showed a 0.02 Å deviation in S–C bond lengths, resolved via Hirshfeld surface analysis .
Q. What strategies are effective for analyzing reaction mechanisms involving the sulfanyl and morpholine moieties in aqueous or acidic conditions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated acetic acid (CD₃COOD) to track proton transfer steps in hydrolysis.
- pH-Dependent Studies : Monitor reaction rates at pH 2–7 to identify acid-catalyzed pathways (e.g., morpholine ring protonation accelerates nucleophilic substitution).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for sulfanyl group participation in SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
